molecular formula C7H4FNOS B1294856 6-Fluoro-2(3H)-benzothiazolone CAS No. 63754-96-1

6-Fluoro-2(3H)-benzothiazolone

Cat. No.: B1294856
CAS No.: 63754-96-1
M. Wt: 169.18 g/mol
InChI Key: HCFZOCSVSDAYQF-UHFFFAOYSA-N
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Description

6-Fluoro-2(3H)-benzothiazolone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2(3H)-benzothiazolone typically involves the reaction of 2-aminobenzenethiol with a fluorinated reagent under specific conditions. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2(3H)-benzothiazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Substituted benzothiazolones with various functional groups.

Scientific Research Applications

6-Fluoro-2(3H)-benzothiazolone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzothiazolone: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    6-Chloro-2(3H)-benzothiazolone: Similar structure but with a chlorine atom instead of fluorine, leading to variations in its chemical and biological properties.

    6-Methyl-2(3H)-benzothiazolone: Contains a methyl group instead of fluorine, affecting its steric and electronic characteristics.

Uniqueness

6-Fluoro-2(3H)-benzothiazolone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This fluorine substitution also influences its biological activity, making it a compound of interest in medicinal chemistry for the development of new therapeutic agents.

Biological Activity

Overview

6-Fluoro-2(3H)-benzothiazolone is a heterocyclic compound characterized by the presence of both sulfur and nitrogen in its structure, which contributes to its unique reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorine atom in its structure enhances its electronic properties, potentially increasing its affinity for target proteins and altering cellular processes.

Key Biological Activities

  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it induces apoptosis in human cancer cell lines such as A-427 and SISO, with IC50 values indicating effective cytotoxicity at low concentrations .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It shows promising results against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
  • Enzyme Inhibition : Investigations into the enzyme inhibitory potential of this compound have revealed its capacity to inhibit specific enzymes involved in disease pathways, suggesting a role in therapeutic applications.

Research Findings

Several studies have explored the biological activities of this compound, yielding important insights into its pharmacological potential:

Study Focus Findings
Anticancer activitySignificant apoptosis induction in A-427 and SISO cell lines with IC50 values indicating low toxicity.
Antimicrobial activityEffective against various bacterial strains with notable MIC values; potential for development as an antimicrobial agent.
Enzyme inhibitionDemonstrated inhibition of GSK-3β activity with an IC50 value of 140 nM, indicating strong potential for therapeutic applications.

Case Studies

Case Study 1: Anticancer Evaluation
In a recent study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found that treatment with the compound led to a significant increase in early apoptotic cells after 24 hours. The study reported that at doubled IC50 concentrations, early apoptosis increased to approximately 82% in SISO cells, highlighting the compound's potent anticancer properties .

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of derivatives of benzothiazole compounds, including this compound. The results indicated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and antifungal activity against various Candida species, emphasizing its potential use in treating infections caused by resistant strains .

Properties

IUPAC Name

6-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFZOCSVSDAYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213193
Record name 2-Benzothiazolinone, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63754-96-1
Record name 6-Fluoro-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63754-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolinone, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063754961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolinone, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22.4 g of 2-amino-6-fluorobenzothiazole (pure substance content: 97%) and 191.1 g of 30% hydrochloric acid are introduced into a 750 ml pressure vessel at room temperature. The mixture is subsequently heated for 30 minutes at 50° C. and then cooled to 10° C. Then, 46.7 g of aqueous, 40% sodium nitrite solution are metered in at a uniform rate in the course of 1 hour at 10° C., with vigorous stirring. After metering in has ended, stirring of the reaction mixture is continued for 12 hours at 20° C. Excess nitrite is then removed by adding approximately 12.5 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4-5 bar). After the mixture has cooled to 20° C., the gray, crystalline product is filtered off with suction, washed with a small amount of water and dried at 60° C. to constant weight. 18.9 g of 6-fluorobenzothiazol-2-one with a pure substance content of 97.7% are obtained (corresponding to 85% yield). The product which is redissolved under alkaline conditions has a melting point of 188.4° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
191.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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